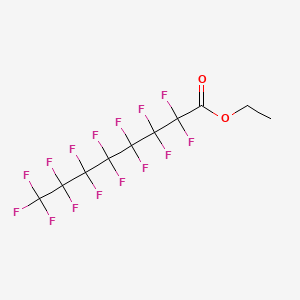

Ethyl perfluorooctanoate

Vue d'ensemble

Description

Ethyl perfluorooctanoate is a synthetic compound with the molecular formula C10H5F15O2 and a molecular weight of 442.12 g/mol . It belongs to the family of perfluorinated compounds, which are characterized by their high fluorine content. These compounds are known for their unique properties, such as high thermal stability, chemical resistance, and hydrophobicity . This compound is used in various industrial applications, including as a surfactant and corrosion inhibitor .

Méthodes De Préparation

Ethyl perfluorooctanoate can be synthesized through the reaction of ethanol with pentadecafluorooctanoic acid . The reaction typically involves the use of sulfuric acid as a catalyst and is carried out under controlled conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards .

Analyse Des Réactions Chimiques

Ethyl perfluorooctanoate undergoes various chemical reactions, including:

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: This compound can undergo substitution reactions, particularly with nucleophiles, leading to the formation of various derivatives.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Ethyl perfluorooctanoate has a wide range of applications in scientific research:

Mécanisme D'action

The primary mechanism by which ethyl perfluorooctanoate exerts its effects involves the activation of the nuclear receptor PPARα . This activation can lead to various downstream effects, including changes in lipid metabolism and cell signaling pathways . Additionally, it can interfere with protein binding and partition into lipid bilayers, affecting cell membrane properties .

Comparaison Avec Des Composés Similaires

Ethyl perfluorooctanoate is part of the broader class of perfluorinated compounds, which include:

Perfluorooctanoic acid (PFOA): Known for its use in non-stick cookware and industrial applications.

Perfluorooctane sulfonate (PFOS): Used in firefighting foams and stain-resistant fabrics.

Perfluorobutyl ether: Utilized in various industrial processes.

Compared to these compounds, this compound is unique due to its specific structure and properties, which make it particularly useful as a surfactant and corrosion inhibitor .

This compound’s distinct characteristics and wide range of applications make it a valuable compound in both scientific research and industrial processes.

Activité Biologique

Ethyl perfluorooctanoate (EPO) is a perfluorinated compound that has garnered attention due to its potential biological activity and implications for human health. As a member of the perfluoroalkyl substances (PFAS) family, EPO shares characteristics with other well-studied compounds like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS). This article aims to provide a comprehensive overview of the biological activity of EPO, including its toxicological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C10H5F15O2

- Molecular Weight : 310.08 g/mol

- CAS Number : 3108-24-5

The biological activity of EPO may involve several mechanisms:

- PPAR Activation : Similar to PFOA and PFOS, EPO may activate PPARs, leading to changes in lipid metabolism and potential liver toxicity .

- Endocrine Disruption : PFAS compounds have been implicated in disrupting endocrine functions, affecting hormone levels and reproductive health .

Epidemiological Studies

Several epidemiological studies have examined the health impacts of PFAS exposure in populations:

- DuPont Workers Study : A cohort of workers exposed to PFOA at a manufacturing plant exhibited increased rates of kidney and testicular cancer compared to the general population. This study underscores the potential carcinogenic risks associated with long-term exposure to PFAS .

- Community Water Contamination : In regions with known PFAS contamination in drinking water, residents have shown elevated serum levels of these compounds, correlating with various health outcomes, including thyroid disease and elevated cholesterol levels .

Toxicology Studies

Laboratory studies have provided insights into the specific effects of PFAS:

- A review highlighted that exposure to PFOA resulted in significant liver tumors in animal models at doses that also caused non-neoplastic liver effects . While direct studies on EPO are lacking, its structural similarities suggest it may share similar toxicological profiles.

Data Table: Summary of Biological Effects of Related PFAS Compounds

Propriétés

IUPAC Name |

ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F15O2/c1-2-27-3(26)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)25/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTOFFHFAQBLPTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F15O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062849 | |

| Record name | Ethyl perfluorooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3108-24-5 | |

| Record name | Ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3108-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003108245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl perfluorooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl perfluorooctanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the vapor pressure of Ethyl perfluorooctanoate at ambient temperature and how does this relate to its potential environmental impact?

A1: While the provided research on this compound doesn't explicitly state its vapor pressure, a related compound, Perfluorohexanoic acid, was found to have a vapor pressure ranging from 0.87 to 978 Pa at ambient temperatures []. This suggests that this compound, being a larger molecule with similar fluorocarbon structure, could also possess a significant vapor pressure at these temperatures. A significant vapor pressure indicates a compound's tendency to volatilize and potentially persist in the atmosphere. This is crucial for understanding the compound's environmental fate, transport, and potential for long-range atmospheric transport.

Q2: How is this compound used in the modification of polymers?

A2: this compound is utilized as a modifying agent to introduce fluoroalkyl groups into polymers. One study demonstrated its use in treating Polyallylamine to incorporate these groups []. The resulting fluorinated polymer was successfully used to create Langmuir–Blodgett films, showcasing the potential of this compound in tailoring polymer properties for specific applications like surface modifications.

Q3: Can this compound be used to synthesize surfactants? What types of surfactants can be produced and what are their properties?

A3: Yes, this compound serves as a valuable precursor for synthesizing a variety of surfactants. Researchers have successfully synthesized alkali salts of N-Perfluorooctanoylamino acids using this compound as a starting material []. These surfactants exhibited interesting surface-active properties, including surface tension reduction and varying degrees of wettability depending on the specific amino acid used in their synthesis. For instance, the α-alanine derivatives displayed superior wettability compared to other amino acid derivatives. These findings highlight the versatility of this compound in creating surfactants with tailored properties.

Q4: How effective is activated carbon in removing this compound from a contaminated airstream?

A4: While the provided research doesn't directly investigate the removal of this compound using activated carbon, it does examine the adsorption capacity of BPL activated carbon for similar fluorinated compounds []. The study found that BPL activated carbon exhibited varying adsorption capacities for different fluorinated compounds, indicating that its effectiveness might differ for this compound. Further research is needed to determine the specific adsorption behavior of this compound on activated carbon and optimize the process for its removal from contaminated airstreams.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.